4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is a synthetic organic compound classified as a benzoic acid derivative. This compound features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl group, which enhances its solubility and potential applications in various scientific fields. The hydrochloride salt form of this compound is known to improve its water solubility, making it suitable for laboratory and industrial use.
The synthesis of 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid typically involves several key steps:
This multi-step synthesis allows for the precise construction of the compound, ensuring high yields and purity.
The molecular formula of 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is , with a molecular weight of approximately 273.29 g/mol. The structure includes:
The structural representation can be understood through its InChI key (ROYLTJIQVYYPSM-UHFFFAOYSA-N) and SMILES notation (CCN1C=C(C=N1)C(=O)NCC2=CC=C(C=C2)C(=O)O), which provide insights into its connectivity and functional groups.
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets within biological systems:
The physical properties of 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid include:
The chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | 4-{[(1-Ethylpyrazol-3-methyl)amino]methyl}benzoic acid |
| InChI Key | ROYLTJIQVYYPSM-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
These properties are crucial for understanding the behavior of the compound in various environments.
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable asset across multiple fields of research and application.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: